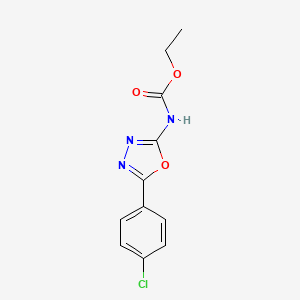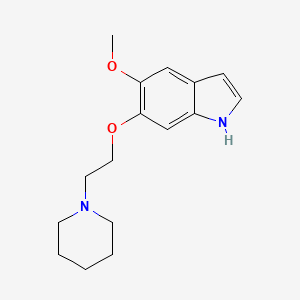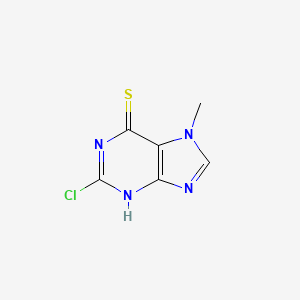
2-chloro-7-methyl-3H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methyl-1H-purine-6(7H)-thione is a chemical compound with the molecular formula C6H5ClN4S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-1H-purine-6(7H)-thione typically involves the chlorination of 7-methyl-1H-purine-6(7H)-thione. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-7-methyl-1H-purine-6(7H)-thione may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-1H-purine-6(7H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-7-methyl-1H-purine-6(7H)-thione derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-7-methyl-1H-purine-6(7H)-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-1H-purine-6(7H)-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methyl-1H-purine-6(7H)-one: This compound is similar in structure but contains an oxygen atom instead of a sulfur atom at the 6-position.
7-Methyl-1H-purine-6(7H)-thione: This compound lacks the chlorine atom at the 2-position.
2-Amino-7-methyl-1H-purine-6(7H)-thione: This compound has an amino group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-7-methyl-1H-purine-6(7H)-thione is unique due to the presence of both a chlorine atom at the 2-position and a sulfur atom at the 6-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53050-28-5 |
|---|---|
Molecular Formula |
C6H5ClN4S |
Molecular Weight |
200.65 g/mol |
IUPAC Name |
2-chloro-7-methyl-3H-purine-6-thione |
InChI |
InChI=1S/C6H5ClN4S/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) |
InChI Key |
FFVNDUREZPOYQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
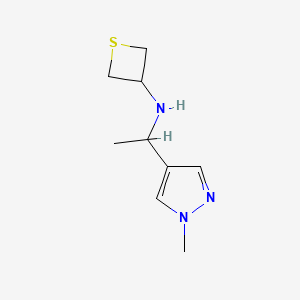
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
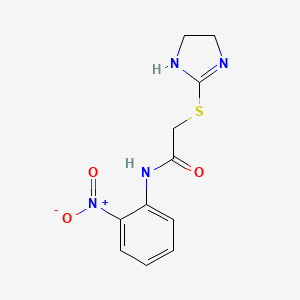
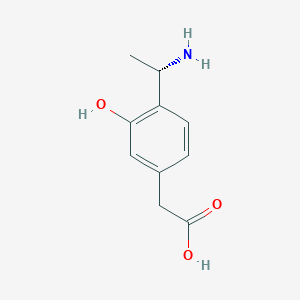
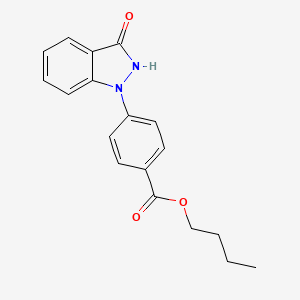
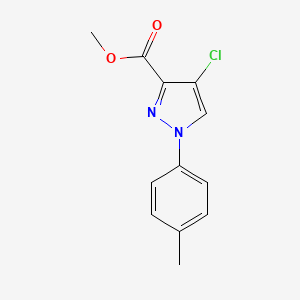
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

